(S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene is an organic compound with the molecular formula C7H8BrNOS. This compound is characterized by the presence of a bromine atom and a sulfonimidoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene typically involves the bromination of 4-(S-methylsulfonimidoyl)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-(S-methylsulfonimidoyl)aniline, 4-(S-methylsulfonimidoyl)thiophenol, and 4-(S-methylsulfonimidoyl)phenol.
Oxidation Reactions: Products include sulfonyl derivatives such as 4-(S-methylsulfonyl)benzene.
Reduction Reactions: Products include sulfinyl and sulfide derivatives such as 4-(S-methylsulfinyl)benzene and 4-(S-methylsulfide)benzene.
Wissenschaftliche Forschungsanwendungen
(S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The bromine atom and sulfonimidoyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the sulfonimidoyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: Similar structure but lacks the sulfonimidoyl group.
4-Bromobenzene sulfonamide: Contains a sulfonamide group instead of a sulfonimidoyl group.
4-Bromobenzene sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonimidoyl group.
Uniqueness
(S)-1-Bromo-4-(S-methylsulfonimidoyl)benzene is unique due to the presence of both a bromine atom and a sulfonimidoyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H8BrNOS |
---|---|
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
(4-bromophenyl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3/t11-/m0/s1 |
InChI-Schlüssel |
VFSHUOASIOCCAA-NSHDSACASA-N |
Isomerische SMILES |
C[S@](=N)(=O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CS(=N)(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.